molecular formula C21H24N2O4 B265693 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B265693
M. Wt: 368.4 g/mol
InChI Key: RCYBDMMKMQCYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PP2A activator, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. PP2A activator has been shown to be effective in treating cancer, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism of Action

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator works by activating protein phosphatase 2A (4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide), a serine/threonine phosphatase that plays a critical role in regulating various cellular processes. 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is involved in the regulation of cell cycle progression, apoptosis, and DNA repair. 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide also plays a critical role in the regulation of protein kinases, which are involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to have a number of biochemical and physiological effects. In cancer, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to induce apoptosis and suppress cell proliferation by inhibiting the activity of oncogenic kinases such as AKT, ERK, and JNK. In Alzheimer's disease, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to reduce amyloid-beta accumulation and improve cognitive function by activating 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide and inhibiting the activity of tau kinases such as GSK-3beta.

Advantages and Limitations for Lab Experiments

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator in lab experiments. It can be difficult to determine the optimal concentration of 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator to use in experiments, and there may be off-target effects that need to be considered.

Future Directions

There are several future directions for research on 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator. One potential area of research is the development of more potent and selective 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activators. Another area of research is the identification of biomarkers that can be used to predict the response to 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator treatment. Additionally, the potential applications of 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator in other neurodegenerative diseases, such as amyotrophic lateral sclerosis and multiple sclerosis, warrant further investigation.

Synthesis Methods

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-aminobenzamide with 2-phenoxypropanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with tetrahydro-2-furanmethanol to produce 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator.

Scientific Research Applications

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to inhibit tumor growth by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease, 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been shown to reduce amyloid-beta accumulation and improve cognitive function. 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has also been studied for its potential applications in Parkinson's disease, Huntington's disease, and other neurodegenerative disorders.

properties

Product Name

4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(2-phenoxypropanoylamino)benzamide

InChI

InChI=1S/C21H24N2O4/c1-15(27-18-6-3-2-4-7-18)20(24)23-17-11-9-16(10-12-17)21(25)22-14-19-8-5-13-26-19/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,22,25)(H,23,24)

InChI Key

RCYBDMMKMQCYSN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2)OC3=CC=CC=C3

Origin of Product

United States

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